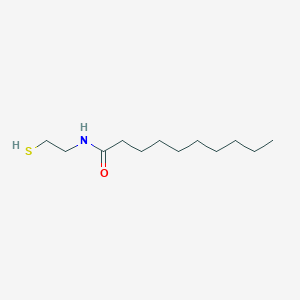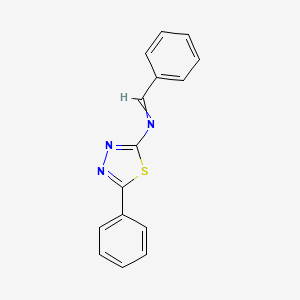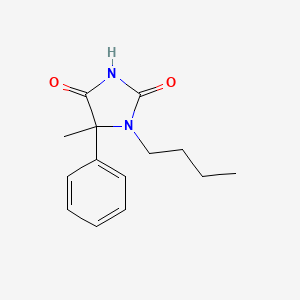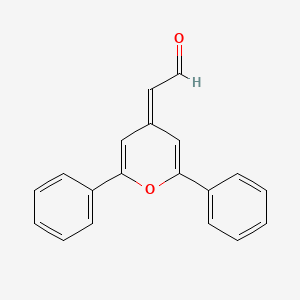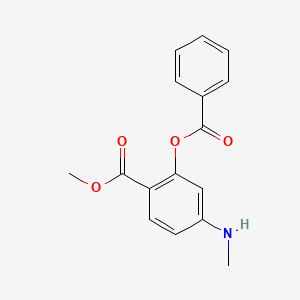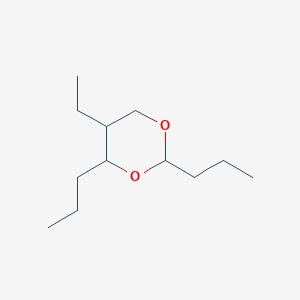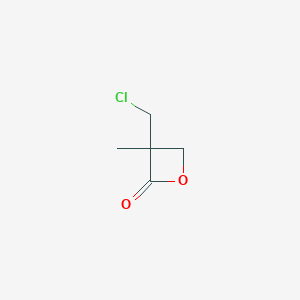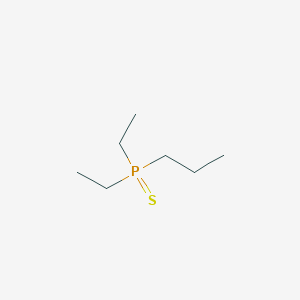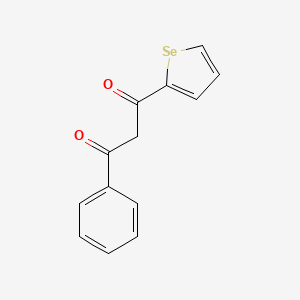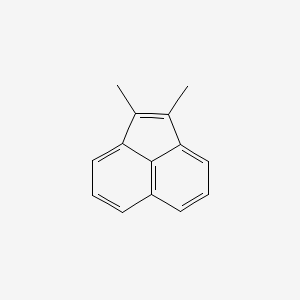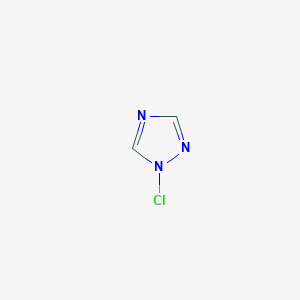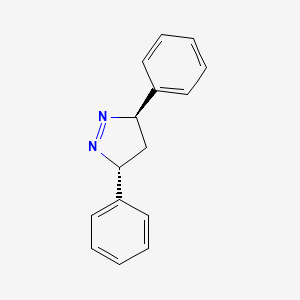
CID 78062295
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 78062295” is a chemical entity registered in the PubChem database
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 78062295 involves specific reaction conditions and reagents. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of certain compounds may involve the use of organic amines, dianhydrides, and solvents, followed by stirring and reacting under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This may include the use of industrial reactors, optimized reaction conditions, and purification techniques to ensure the compound’s purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
CID 78062295 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions and the conditions under which they occur can be studied using techniques such as tandem mass spectrometry and quantum chemical calculations .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound may include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions, such as temperature, pressure, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the fragmentation of certain compounds can lead to the formation of decarboxylation products and other anionic fragments .
Applications De Recherche Scientifique
CID 78062295 has a wide range of scientific research applications. It can be used in:
Chemistry: As a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: In studies involving biological pathways and molecular interactions.
Industry: Used in the production of materials, chemicals, and other industrial products .
Mécanisme D'action
The mechanism of action of CID 78062295 involves its interaction with specific molecular targets and pathways. This can include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies on the mechanism of action can provide insights into how the compound exerts its effects at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to CID 78062295 can be identified using databases such as PubChem, which provides information on structurally related compounds. These similar compounds may share certain chemical properties and biological activities .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that differentiate it from other similar compounds
Conclusion
This compound is a compound with significant potential in scientific research and industrial applications. Its unique chemical properties and the ability to undergo various reactions make it a valuable entity for further study and development.
Propriétés
Formule moléculaire |
AlV3 |
|---|---|
Poids moléculaire |
179.806 g/mol |
InChI |
InChI=1S/Al.3V |
Clé InChI |
HJEOIBNFZUSYBI-UHFFFAOYSA-N |
SMILES canonique |
[Al].[V].[V].[V] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


